molecular formula C13H15N3O4 B5674898 methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate

methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate

Cat. No.: B5674898
M. Wt: 277.28 g/mol
InChI Key: WAJQYHUMCFYKRI-UHFFFAOYSA-N
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Description

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate is a complex organic compound featuring a quinoxaline core structure. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method includes the reaction of quinoxalin-2(1H)-one with appropriate reagents under controlled conditions to introduce the hydroxy and carbonyl groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carbonyl groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-20-12(18)6-7-14-13(19)16-8-11(17)15-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3,(H,14,19)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJQYHUMCFYKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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